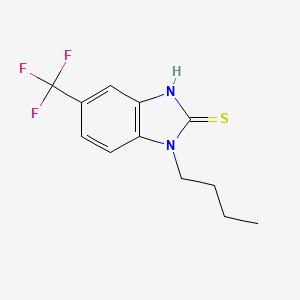

1-butyl-5-(trifluoromethyl)-1H-1,3-benzodiazole-2-thiol

Description

1-Butyl-5-(trifluoromethyl)-1H-1,3-benzodiazole-2-thiol (CAS: 872319-67-0) is a benzimidazole derivative characterized by a trifluoromethyl (-CF₃) group at position 5, a butyl (-C₄H₉) substituent at position 1, and a thiol (-SH) moiety at position 2 (). Its molecular formula is C₁₂H₁₃F₃N₂S, with a molecular weight of 274.3 g/mol. The trifluoromethyl group enhances lipophilicity and electronic stability, while the thiol group confers redox reactivity, enabling participation in disulfide bond formation and nucleophilic substitutions (). The butyl chain contributes to hydrophobic interactions, influencing solubility and membrane permeability. This compound is utilized in pharmaceutical and agrochemical research, particularly in synthesizing derivatives for drug discovery ().

Properties

IUPAC Name |

3-butyl-6-(trifluoromethyl)-1H-benzimidazole-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13F3N2S/c1-2-3-6-17-10-5-4-8(12(13,14)15)7-9(10)16-11(17)18/h4-5,7H,2-3,6H2,1H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQUSORDPVAMVKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C2=C(C=C(C=C2)C(F)(F)F)NC1=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13F3N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-butyl-5-(trifluoromethyl)-1H-1,3-benzodiazole-2-thiol typically involves the following steps:

Starting Materials: The synthesis begins with the appropriate benzodiazole precursor, which is then functionalized with a butyl group and a trifluoromethyl group.

Reaction Conditions: The reactions are usually carried out under controlled conditions, often involving the use of catalysts and specific solvents to facilitate the desired transformations.

Industrial Production: Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-Butyl-5-(trifluoromethyl)-1H-1,3-benzodiazole-2-thiol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into different reduced forms, depending on the reagents and conditions used.

Substitution: The trifluoromethyl and butyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

1-butyl-5-(trifluoromethyl)-1H-1,3-benzodiazole-2-thiol serves as a valuable building block in organic synthesis. It is utilized in:

- Synthesis of Complex Molecules : The compound can participate in various chemical reactions such as oxidation, reduction, and substitution, making it an important reagent in synthetic organic chemistry.

- Development of New Materials : Its unique properties allow it to be used in the formulation of advanced materials for industrial applications.

Biology

This compound exhibits promising biological activities:

- Antimicrobial Activity : Research indicates that derivatives of benzodiazole compounds, including this one, show significant antibacterial properties against strains such as E. coli and Staphylococcus aureus. For instance, minimum inhibitory concentration (MIC) values for similar compounds range from 40 to 50 µg/mL, demonstrating potency comparable to standard antibiotics like ceftriaxone.

| Compound | Bacterial Strain | MIC (µg/mL) | Inhibition Zone (mm) |

|---|---|---|---|

| Compound A | E. coli | 40 | 29 |

| Compound B | S. aureus | 50 | 24 |

| Compound C | P. aeruginosa | 45 | 30 |

- Anticancer Properties : Studies have shown that this compound can induce apoptosis in cancer cell lines such as MCF-7. Concentrations around 225 µM have been effective in disrupting the cell cycle and promoting cytotoxic effects.

Medicine

The therapeutic potential of 1-butyl-5-(trifluoromethyl)-1H-1,3-benzodiazole-2-thiol is under investigation for:

- Cancer Treatment : Ongoing research aims to explore its efficacy as an anticancer agent by targeting specific molecular pathways involved in tumor growth.

- Anti-inflammatory Applications : Compounds derived from this structure have been shown to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α, suggesting their potential use in treating inflammatory diseases.

Study on Antibacterial Efficacy

A comprehensive evaluation of various benzodiazole derivatives against common bacterial strains demonstrated that compounds with trifluoromethyl substitutions exhibited enhanced antibacterial activity compared to non-substituted counterparts.

Anticancer Mechanism Investigation

Research focused on the mechanism of action of benzodiazole derivatives against MCF-7 cells revealed that these compounds inhibited cell proliferation and induced apoptosis through mitochondrial pathways.

Inflammation Model Studies

In vivo studies using animal models of inflammation indicated that benzodiazole derivatives significantly reduced swelling and pain associated with inflammatory responses, supporting their therapeutic potential.

Mechanism of Action

The mechanism of action of 1-butyl-5-(trifluoromethyl)-1H-1,3-benzodiazole-2-thiol involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.

Pathways Involved: The exact pathways involved depend on the specific biological context and the nature of the interactions with molecular targets.

Comparison with Similar Compounds

Structural Features and Substituent Effects

A comparison of key structural analogs is summarized in Table 1.

Key Observations:

- Electronic Effects: The -CF₃ group in the target compound increases electron-withdrawing properties compared to the -CH₃ group in 1-[(2-chlorophenyl)methyl]-5-methyl-1H-1,3-benzodiazole-2-thiol (). This enhances stability in oxidative environments.

- Reactivity: The thiol (-SH) group in the target compound is more nucleophilic than the thione (C=S) in 5-(trifluoromethyl)-2-thiono-benzimidazole (). Thiols participate in redox reactions and metal coordination, whereas thiones are less reactive.

- Hydrophobicity: The butyl chain in the target compound increases lipophilicity compared to the shorter alkyl or aromatic substituents in analogs ().

Biological Activity

1-butyl-5-(trifluoromethyl)-1H-1,3-benzodiazole-2-thiol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological activity, including antibacterial, anticancer, anti-inflammatory, and other pharmacological effects.

- Molecular Formula : C₁₄H₁₅F₃N₂S

- Molecular Weight : 332.34 g/mol

- CAS Number : 868238-03-3

Antibacterial Activity

Research has demonstrated that derivatives of benzodiazole compounds exhibit notable antibacterial properties. For instance, studies have shown that compounds similar to 1-butyl-5-(trifluoromethyl)-1H-benzodiazole-2-thiol possess activity against various bacterial strains, including E. coli and S. aureus. The Minimum Inhibitory Concentration (MIC) values for these compounds typically range from 40 to 50 µg/mL, indicating significant potency compared to standard antibiotics like ceftriaxone .

| Compound | Bacterial Strain | MIC (µg/mL) | Inhibition Zone (mm) |

|---|---|---|---|

| Compound A | E. coli | 40 | 29 |

| Compound B | S. aureus | 50 | 24 |

| Compound C | P. aeruginosa | 45 | 30 |

Anticancer Activity

The anticancer potential of benzodiazole derivatives has been extensively studied. For example, compounds similar to 1-butyl-5-(trifluoromethyl)-1H-benzodiazole-2-thiol have shown efficacy against breast cancer cell lines (MCF-7). In one study, treated cells exhibited a significant increase in lactate dehydrogenase (LDH) levels, suggesting cytotoxic effects at concentrations around 225 µM .

Moreover, the compound has been observed to induce apoptosis in cancer cells by disrupting the cell cycle, particularly affecting the S phase of cell division .

Anti-inflammatory Activity

The anti-inflammatory properties of thiourea derivatives have also been linked to the benzodiazole framework. Compounds derived from this structure have demonstrated the ability to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α. In comparative studies, certain derivatives showed stronger inhibition rates than conventional anti-inflammatory drugs like dexamethasone .

Case Studies and Research Findings

-

Study on Antibacterial Efficacy :

A comprehensive study evaluated various benzodiazole derivatives against common bacterial strains. The results indicated that compounds with trifluoromethyl substitutions exhibited enhanced antibacterial activity compared to their non-substituted counterparts . -

Anticancer Mechanism Investigation :

Another research effort focused on the mechanism of action of benzodiazole derivatives against MCF-7 cells. The findings revealed that these compounds not only inhibited cell proliferation but also induced apoptosis through mitochondrial pathways . -

Inflammation Model Studies :

In vivo studies using animal models of inflammation showed that benzodiazole derivatives significantly reduced swelling and pain associated with inflammatory responses, supporting their potential as therapeutic agents in treating inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-butyl-5-(trifluoromethyl)-1H-1,3-benzodiazole-2-thiol, and how can reaction conditions be optimized?

- Methodology :

- Step 1 : Start with 5-(trifluoromethyl)-1H-benzodiazole-2-thiol as the core scaffold. Introduce the butyl group via nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF) .

- Step 2 : Optimize solvent (e.g., PEG-400 for polar aprotic conditions) and temperature (70–80°C) to enhance yield. Heterogeneous catalysts like Bleaching Earth Clay (pH 12.5) can improve regioselectivity .

- Step 3 : Monitor reaction progress via TLC and purify by recrystallization (e.g., aqueous acetic acid) .

Q. How should researchers characterize this compound using spectroscopic techniques?

- Methodology :

- IR Spectroscopy : Identify the C-F stretch (1100–1200 cm⁻¹) and S-H stretch (~2500 cm⁻¹). Compare with similar benzodiazole-thiol derivatives for validation .

- ¹H/¹³C NMR : Assign peaks for the butyl chain (δ 0.8–1.5 ppm for CH₃/CH₂) and trifluoromethyl group (δ ~120 ppm in ¹³C). Use DEPT-135 to confirm quaternary carbons .

- Mass Spectrometry : Confirm molecular weight (expected [M+H]⁺ ~317.3 g/mol) and fragmentation patterns using HRMS .

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

- Methodology :

- Conduct accelerated stability studies in buffered solutions (pH 1–13) at 25°C and 40°C. Monitor degradation via HPLC.

- Key Insight : The thiol group is prone to oxidation; use inert atmospheres (N₂/Ar) during storage and handling. Trifluoromethyl groups enhance thermal stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for this compound?

- Methodology :

- Crystal Structure Refinement : Use SHELXL for small-molecule refinement. Validate hydrogen bonding patterns (e.g., S–H···N interactions) via graph-set analysis .

- Data Conflict Resolution : Compare experimental and DFT-calculated bond lengths/angles. Address outliers by re-examining data collection parameters (e.g., radiation source, temperature) .

Q. What computational strategies are effective for predicting biological activity and intermolecular interactions?

- Methodology :

- Docking Studies : Use AutoDock Vina to model interactions with targets like kinases or receptors. Focus on the trifluoromethyl group’s role in hydrophobic binding .

- MD Simulations : Analyze stability of ligand-target complexes in explicit solvent (e.g., TIP3P water) over 100 ns trajectories. Validate with MM-PBSA binding free energy calculations .

Q. How do substituents (butyl vs. aryl groups) influence the compound’s reactivity in cross-coupling reactions?

- Methodology :

- Comparative Synthesis : Replace the butyl group with aryl halides (e.g., 4-fluorophenyl) under Suzuki-Miyaura conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O).

- Reactivity Analysis : Track reaction rates via ¹⁹F NMR. The electron-withdrawing trifluoromethyl group may reduce nucleophilicity at the sulfur atom .

Q. What experimental designs are recommended to address discrepancies in biological activity data (e.g., cytotoxicity vs. selectivity)?

- Methodology :

- Dose-Response Assays : Test against NCI-60 cancer cell lines. Use MTT assays to measure IC₅₀ values.

- Contradiction Analysis : If cytotoxicity conflicts with selectivity, perform transcriptomics (RNA-seq) to identify off-target effects. Compare with structurally similar triazole derivatives .

Q. How can researchers validate hydrogen-bonding networks in solid-state structures?

- Methodology :

- X-ray Crystallography : Resolve high-resolution (<1.0 Å) structures. Use SHELXL to model H atoms and validate with Hirshfeld surface analysis .

- Theoretical Validation : Compare experimental H-bond distances/angles with DFT-optimized geometries (e.g., B3LYP/6-31G*) .

Methodological Tables

Table 1 : Key Spectroscopic Data for Validation

| Technique | Expected Signal | Reference |

|---|---|---|

| ¹H NMR | δ 1.35 (t, J=7 Hz, CH₂CH₂CH₂) | |

| IR | 2560 cm⁻¹ (S-H stretch) | |

| HRMS | [M+H]⁺ = 317.31 |

Table 2 : Stability Profile (pH 7.4, 25°C)

| Time (weeks) | Purity (%) | Degradation Products |

|---|---|---|

| 0 | 99.8 | None |

| 4 | 95.1 | Oxidized disulfide |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.